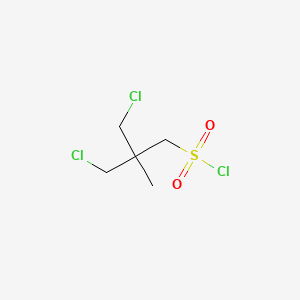![molecular formula C10H15N3 B1430735 2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 1550790-70-9](/img/structure/B1430735.png)
2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique and allows it to be used in various fields including drug discovery, material science, and catalysis. The InChI code for the compound is provided , which can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.71 . It is a powder at room temperature .Applications De Recherche Scientifique
2-CBPP has been studied for its potential applications in scientific research. Its strong hydrogen bonding ability makes it an ideal candidate for use in drug design, as it can be used to form hydrogen bonds with other molecules. Additionally, 2-CBPP has been studied for its potential use in the synthesis of other compounds, such as peptides and nucleic acids. It has also been used in the synthesis of other heterocyclic compounds, such as pyridines and quinolines.
Mécanisme D'action
The mechanism of action of 2-CBPP is still being studied, though it is known that it forms strong hydrogen bonds with other molecules. This hydrogen bonding ability allows it to interact with other molecules and form new compounds. Additionally, 2-CBPP is known to form weak van der Waals interactions with other molecules, which can further influence the structure and properties of the resulting compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-CBPP are still being studied. However, it is known that it can interact with proteins and other molecules, which can alter their structure and function. Additionally, 2-CBPP has been studied for its potential use in drug design, as it can be used to form strong hydrogen bonds with other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
2-CBPP has several advantages and limitations for lab experiments. One advantage is its strong hydrogen bonding ability, which makes it an ideal candidate for use in drug design and other scientific research applications. Additionally, 2-CBPP is relatively easy to synthesize, making it a suitable choice for lab experiments. However, one limitation is that 2-CBPP is not as stable as other compounds, which can limit its use in certain applications.
Orientations Futures
The potential future directions for 2-CBPP are numerous. One potential direction is the use of 2-CBPP in drug design, as its strong hydrogen bonding ability makes it an ideal candidate for forming strong bonds with other molecules. Additionally, 2-CBPP could be used in the synthesis of other compounds, such as peptides and nucleic acids. Finally, 2-CBPP could be used to study the biochemical and physiological effects of other molecules, as it can interact with proteins and other molecules, altering their structure and function.
Safety and Hazards
The safety information for 2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-cyclobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-8(3-1)10-6-9-7-11-4-5-13(9)12-10/h6,8,11H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBVFZYYMOARGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3CCNCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



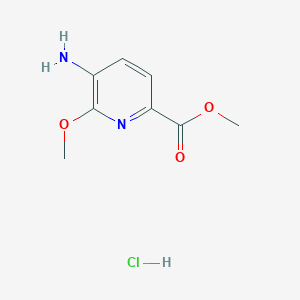

![3-({[4-(Trifluoromethyl)phenyl]methyl}amino)propanoic acid hydrochloride](/img/structure/B1430655.png)
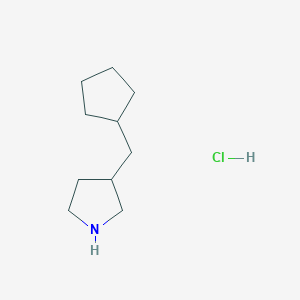
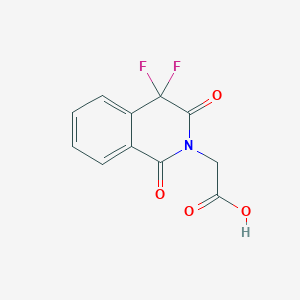
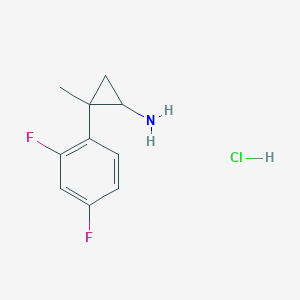

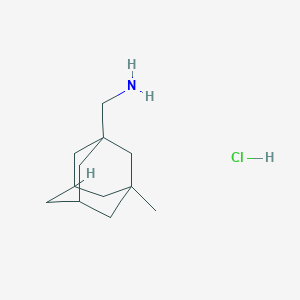

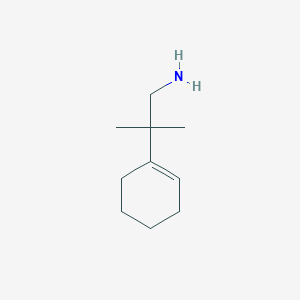
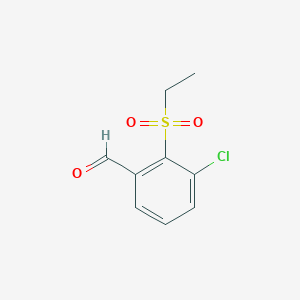
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B1430671.png)
